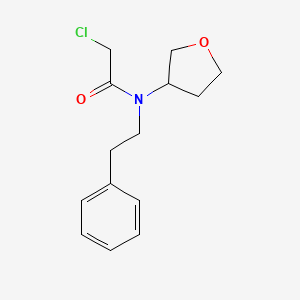
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide, also known as OXA or oxalylchloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of oxalyl chloride and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed that this compound may act as an acylating agent, which can modify the structure and function of various biomolecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide. One direction is to further explore the mechanism of action of this compound and to identify its molecular targets. Additionally, further research is needed to investigate the potential applications of this compound in drug discovery and chemical biology. Finally, more studies are needed to evaluate the toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of oxalyl chloride with oxolane, which results in the formation of 3-chlorooxolane. The second step involves the reaction of 3-chlorooxolane with 2-phenylethylamine, which leads to the formation of 2-(2-phenylethylamino)oxolane. Finally, the third step involves the reaction of 2-(2-phenylethylamino)oxolane with acetic anhydride, which results in the formation of this compound.
Applications De Recherche Scientifique
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields of research, including organic synthesis, drug discovery, and chemical biology.
Propriétés
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-14(17)16(13-7-9-18-11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMYVOEWBHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)

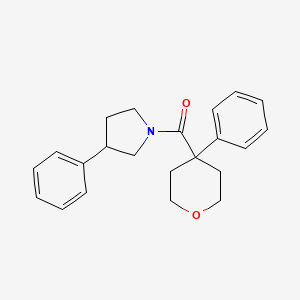
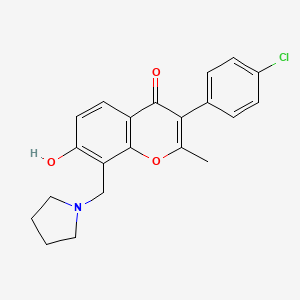
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)
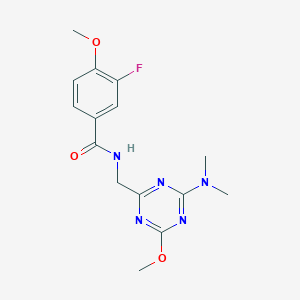
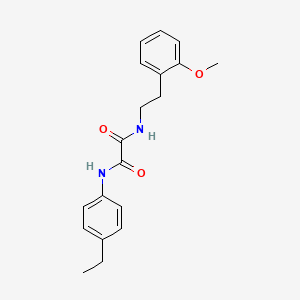

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2838805.png)
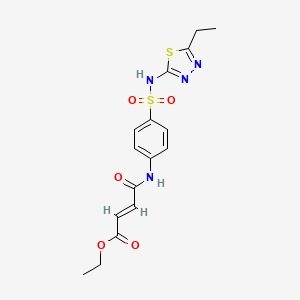
![5,6-dichloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2838807.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)
